1-Piperidinepropanal 1-Piperidinepropanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC2472481
InChI: InChI=1S/C8H15NO/c10-8-4-7-9-5-2-1-3-6-9/h8H,1-7H2
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

1-Piperidinepropanal

CAS No.:

Cat. No.: VC2472481

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidinepropanal -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 3-piperidin-1-ylpropanal
Standard InChI InChI=1S/C8H15NO/c10-8-4-7-9-5-2-1-3-6-9/h8H,1-7H2
Standard InChI Key IKXXJTNYNATSSQ-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCC=O

Introduction

Property1-Piperidinepropanol (For Comparison)1-Piperidinepropanal (Estimated)
Molecular FormulaC₈H₁₇NOC₈H₁₅NO
Molecular Weight143.227 g/mol141.21 g/mol (estimated)
Functional GroupAlcohol (-OH)Aldehyde (-CHO)
Physical StateLiquidLikely liquid at room temperature
AppearanceColorless to light yellowData not available

The key structural difference between these compounds is the terminal functional group, with 1-Piperidinepropanol having a hydroxyl group (-OH) and 1-Piperidinepropanal having an aldehyde group (-CHO) .

Reactivity Profile

The presence of both a tertiary amine (piperidine) and an aldehyde functional group would confer unique reactivity patterns to 1-Piperidinepropanal.

Predicted Reactivity

1-Piperidinepropanal would likely exhibit:

  • Typical aldehyde reactions including:

    • Nucleophilic addition reactions

    • Aldol condensations

    • Reduction to the corresponding alcohol (1-Piperidinepropanol)

    • Oxidation to the corresponding carboxylic acid

  • Amine-related reactivity:

    • Potential for quaternization at the nitrogen

    • Base-catalyzed reactions

    • Coordination with Lewis acids

The proximity of the amine and aldehyde groups may also allow for intramolecular reactions under specific conditions.

Related Compounds and Applications

The piperidine structural motif is present in numerous natural alkaloids and pharmaceutical compounds, suggesting potential applications for 1-Piperidinepropanal in similar contexts.

Pharmaceutical Relevance

Related piperidine compounds have been utilized in the synthesis of:

  • Histamine H3 receptor antagonists

  • Protein lysine methyltransferase G9a inhibitors

  • Serotonin-4 receptor antagonists

  • Checkpoint kinase Chk2 inhibitors

Role in Synthetic Pathways

The closely related compound 1-Piperidinepropanol has been documented as a reactant in:

  • Mitsunobu reactions

  • Intramolecular nitrile oxide-alkene cycloadditions

  • Suzuki-coupling reactions

1-Piperidinepropanal, with its aldehyde functionality, would offer different synthetic opportunities while maintaining the basic piperidine scaffold.

Spectroscopic MethodExpected Characteristic Features
Infrared (IR)Strong C=O stretch (~1720-1740 cm⁻¹), C-N stretching, C-H stretching
¹H NMRAldehyde proton signal (~9.5-10 ppm), piperidine ring protons (~1.4-3.5 ppm), methylene protons adjacent to nitrogen and aldehyde group
¹³C NMRAldehyde carbon signal (~190-200 ppm), piperidine ring carbons, methylene carbons of the propyl chain
Mass SpectrometryMolecular ion peak at m/z 141, fragmentation patterns involving loss of the aldehyde group and piperidine ring cleavage
Hazard CategoryClassification (Based on 1-Piperidinepropanol)
GHS SymbolGHS07 (Warning)
Hazard StatementsH315-H319-H335 (Skin irritation, serious eye irritation, respiratory irritation)
Precautionary StatementsP261-P264-P271-P280-P302+P352-P305+P351+P338
Risk Statements36/37/38
WGK (Water Hazard Class)3 (Severe hazard to waters)

1-Piperidinepropanal would likely have similar hazard profiles, with potentially increased reactivity due to the aldehyde group.

Research Applications and Future Directions

The unique combination of piperidine and aldehyde functionalities in 1-Piperidinepropanal positions it as a potentially valuable building block in organic synthesis.

Research Gaps

The apparent limited documentation specifically on 1-Piperidinepropanal suggests several research opportunities:

  • Comprehensive characterization of physical and chemical properties

  • Development of efficient synthetic routes

  • Exploration of reactivity patterns and selectivity

  • Investigation of biological activities and pharmaceutical applications

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